molecular formula C43H58N4O7S2 B611067 Sulfo-Cyanine7 amine CAS No. 2236573-39-8

Sulfo-Cyanine7 amine

Cat. No.: B611067
CAS No.: 2236573-39-8
M. Wt: 807.08
InChI Key: KMPXHFWUNXBKET-UHFFFAOYSA-N
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Description

Sulfo-Cyanine7 amine is a sulfonated amino derivative of Cyanine7, a near-infrared (NIR) dye. This compound is known for its water solubility and its ability to be used in various biochemical applications, particularly in the field of imaging. The compound has a molecular formula of C₄₃H₅₈N₄O₇S₂ and a molecular weight of 807.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine7 amine can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines under oxidative conditions to form sulfonamides . The process is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thus reducing waste generation.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and subjected to rigorous quality control measures, including NMR and HPLC-MS analysis, to confirm its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine7 amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically conjugates of this compound with various biomolecules, which are used in imaging and diagnostic applications .

Scientific Research Applications

Sulfo-Cyanine7 amine is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7 amine involves its ability to absorb and emit light in the near-infrared region. This property allows it to be used as a fluorescent probe for imaging applications. The compound interacts with molecular targets through its amine group, forming stable conjugates that can be detected using fluorescence-based techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine7 amine is unique due to its high water solubility and its ability to form stable conjugates with various biomolecules. This makes it particularly useful for in vivo imaging applications, where water solubility and stability are critical .

Biological Activity

Sulfo-Cyanine7 amine (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye that has gained significant attention in biological and biomedical research due to its unique spectral properties and versatility in various applications. This compound is particularly valued for its strong fluorescence, high photostability, and excellent water solubility, which are attributed to its sulfonate groups. These characteristics make Sulfo-Cy7 an ideal candidate for deep tissue imaging, bioconjugation, and labeling biomolecules such as proteins and nucleic acids.

Spectral Properties

The spectral properties of Sulfo-Cy7 are critical for its application in imaging and diagnostics. The key properties include:

  • Absorption Maximum : ~750 nm
  • Emission Maximum : ~773 nm
  • Stokes Shift : ~23 nm
  • Quantum Yield : High quantum yield enhances fluorescence intensity.
  • Solubility : Excellent solubility in water, DMF, and DMSO due to sulfonate groups.
PropertyValue
Chemical FormulaC₄₃H₅₈N₄O₇S₂
Molecular Weight807.07 g/mol
AppearanceDark green powder
Purity95% (NMR 1H, HPLC-MS)
Storage Conditions-20°C in the dark

Applications in Biological Research

Sulfo-Cy7 is utilized in various biological applications due to its favorable properties:

  • In Vivo Imaging : Its NIR fluorescence allows for deep tissue imaging with minimal background interference, making it suitable for studying live organisms.
  • Fluorescence Microscopy : Enables high-resolution imaging of cellular structures and dynamics.
  • Flow Cytometry : Provides distinct signals for accurate cell sorting and analysis.
  • Bioconjugation : Efficiently labels proteins, antibodies, and nucleic acids for tracking and functional studies.
  • Molecular Probes : Used in bioanalytical assays to investigate molecular interactions.

Study 1: In Vivo Imaging of Tumors

A study published in Communications Biology demonstrated the use of Sulfo-Cy7 in tumor imaging. Researchers utilized self-assembled hydrogels loaded with Sulfo-Cy7 to visualize tumor growth in murine models. The results indicated that the dye provided clear imaging of tumor margins, aiding in surgical planning and assessment of treatment efficacy .

Study 2: Bioconjugation Techniques

Research highlighted by MedChemExpress explored the bioconjugation capabilities of Sulfo-Cy7 amine with various electrophilic targets. The study found that the amine group facilitated efficient labeling of antibodies, enhancing their visibility in immunological assays . This property is particularly beneficial for developing antibody-drug conjugates (ADCs) used in targeted cancer therapies.

Study 3: Flow Cytometry Applications

In a study focusing on cell sorting techniques, Sulfo-Cy7 was shown to improve the resolution of flow cytometry analyses. The dye's distinct emission profile allowed for better differentiation between cell populations, which is crucial for immunological studies and therapeutic monitoring .

Properties

IUPAC Name

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPXHFWUNXBKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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